
Salmon calcitonin (8-32) reduced
Übersicht
Beschreibung
AC187 is a potent and orally active amylin receptor antagonist. It has shown significant selectivity for the amylin receptor over calcitonin and calcitonin gene-related peptide (CGRP) receptors. This compound has been studied for its neuroprotective effects and its role in regulating glucagon secretion and gastric emptying .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AC187 umfasst mehrere Schritte, beginnend mit der Herstellung der Peptidsequenz. Die Sequenz wird typischerweise mittels Festphasen-Peptidsynthese (SPPS) synthetisiert, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von AC187 würde wahrscheinlich die Skalierung des SPPS-Prozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungsschritten wie der Hochleistungsflüssigkeitschromatographie (HPLC), um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Biotinylation
Lysine residues are primary targets for biotinylation via NHS-ester chemistry. Studies demonstrate:
- Mono-biotinylation : Addition of biotin at Lys11 increases molecular weight by ~238 Da .
- Di-biotinylation : Modification at Lys11 and Lys18 results in a molecular weight increase of ~468 Da .
Table 1: Biotinylation Impact on Molecular Weight
Compound | Calculated Mass (Da) | Observed Mass (Da) |
---|---|---|
Native sCT | 3,432 | 3,422.21 |
Lys11-mono-bio-sCT | 3,676 | 3,660.5 |
Lys11,18-di-bio-sCT | 3,920 | 3,900.2 |
Biotinylation enhances permeability across Caco-2 cell monolayers and prolongs hypocalcemic effects in vivo .
Fluorescent Labeling
Conjugation with fluorescent dyes (e.g., FAM) targets lysine residues or the N-terminus. FAM-labeled analogs are used for receptor-binding studies and imaging applications .
Radioiodination
Tyrosine residues (Tyr24, Tyr29) undergo iodination using chloramine-T or lactoperoxidase methods, enabling radioligand studies. For example, 125I-labeled sCT(8–32) analogs are used to assess receptor-binding kinetics .
Oxidation and Reduction
- Oxidation : While disulfide bonds are absent, histidine (position 10) may oxidize under harsh conditions. Storage under nitrogen (-80°C) mitigates this .
- Reduction : Not applicable to this peptide due to the lack of disulfide bonds.
Hydrolytic Degradation
The peptide is susceptible to hydrolysis in aqueous solutions at extreme pH or elevated temperatures. Stability is maintained at -80°C under inert gas .
Functional Modifications
- Receptor Antagonism : sCT(8–32) acts as a selective amylin receptor antagonist, reversing amylin-induced inhibition of insulin secretion .
- Binding Kinetics : Exhibits rapid dissociation from calcitonin receptors (t₁/₂ < 1 hour), unlike full-length sCT .
Stability and Handling
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Diabetes Management
-
Mechanism : Salmon calcitonin (8-32) reduced acts as an amylin antagonist, reversing the inhibitory effects of amylin on insulin release. In studies involving rat models, it was shown to potentiate insulin responses to glucose significantly .
Study Dosage Effect on Insulin Release Rat Perfusion Study 10 µM Reversed amylin's inhibition by 80%
2. Osteoporosis Treatment
-
Clinical Use : The compound is utilized in managing postmenopausal osteoporosis by inhibiting osteoclast activity, thereby reducing bone resorption. It has been shown to decrease the incidence of new fractures in postmenopausal women .
Clinical Trial Population Fracture Reduction Rate Postmenopausal Women 102 cases Statistically significant decrease
3. Hypercalcemia
-
Indications : Salmon calcitonin (8-32) is employed in acute management of hypercalcemia. It facilitates rapid reductions in serum calcium levels and is often used alongside other treatments like intravenous fluids and bisphosphonates .
Treatment Regimen Initial Calcium Level Reduction Achieved Calcitonin + Bisphosphonates Elevated levels (>12 mg/dL) Reduction by 1-2 mg/dL within hours
Case Studies and Research Findings
Case Study: Intranasal Administration
A meta-analysis evaluated the efficacy of intranasal salmon calcitonin in reducing blood calcium levels and improving bone mineral density (BMD). The study included various dosing regimens, highlighting significant improvements in BMD compared to control groups.
- Findings :
Case Study: Amylin Antagonism
Research demonstrated that this compound effectively counteracts the inhibitory effects of amylin on insulin secretion, thus supporting its role in diabetes management.
Wirkmechanismus
AC187 exerts its effects by antagonizing the amylin receptor. This receptor is involved in regulating glucose metabolism and neuronal survival. By blocking the receptor, AC187 can prevent the neurotoxic effects of amyloid-beta proteins, which are implicated in neurodegenerative diseases. The compound also influences glucagon secretion and gastric emptying, which are important for metabolic control .
Vergleich Mit ähnlichen Verbindungen
Pramlintide: Another amylin receptor agonist used in diabetes treatment.
Calcitonin: A peptide hormone that also interacts with amylin receptors but has different physiological effects.
CGRP Antagonists: These compounds target CGRP receptors, which are related to but distinct from amylin receptors.
Uniqueness of AC187: AC187 is unique in its high selectivity for the amylin receptor and its potent neuroprotective effects. Unlike pramlintide, which is used therapeutically, AC187 is primarily a research tool. Its ability to block amyloid-beta-induced neurotoxicity sets it apart from other compounds targeting similar pathways .
Biologische Aktivität
Salmon calcitonin (8-32) reduced, a peptide fragment derived from salmon calcitonin, has garnered attention for its biological activity, particularly as a selective antagonist of the amylin receptor. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.
Overview of Salmon Calcitonin (8-32)
Salmon calcitonin (8-32) is a truncated form of salmon calcitonin that spans amino acids 8 to 32. It is primarily recognized for its role in modulating insulin secretion and its potential therapeutic applications in metabolic disorders. The compound acts by selectively antagonizing the amylin receptor, thereby influencing glucose metabolism and insulin release.
Amylin Receptor Antagonism:
- Binding Affinity: Salmon calcitonin (8-32) has a high selectivity for the amylin receptor, inhibiting the effects of amylin on insulin secretion. In studies involving rat models, it was observed that this peptide effectively reversed the inhibitory effects of amylin on glucose-induced insulin release .
- Insulin Secretion Potentiation: At a concentration of 10 µM, salmon calcitonin (8-32) not only counteracted the inhibitory effects of amylin but also significantly enhanced insulin response to glucose stimulation, demonstrating its dual role in glucose metabolism .
Case Studies and Clinical Observations
-
Insulin Secretion Study:
- In a controlled study, simultaneous infusion of salmon calcitonin (8-32) at 10 µM reversed the inhibition caused by amylin on insulin release by approximately 80% while having no significant effect on CGRP-induced inhibition .
- This suggests a targeted action against amylin's effects without interfering with other pathways.
-
Meta-analysis on Therapeutic Effects:
- A meta-analysis highlighted the efficacy of intranasal salmon calcitonin in improving bone mineral density (BMD) and reducing serum calcium levels in patients with osteoporosis. The findings indicated that patients receiving intranasal salmon calcitonin exhibited significantly better BMD outcomes compared to control groups .
- Pain Modulation Study:
Table 1: Summary of Key Findings on Salmon Calcitonin (8-32)
Applications and Implications
Therapeutic Potential:
The biological activity of salmon calcitonin (8-32) suggests potential therapeutic applications in:
- Diabetes Management: By enhancing insulin secretion and counteracting the effects of amylin, it may serve as a novel treatment for type 2 diabetes.
- Osteoporosis Treatment: Its efficacy in improving bone density positions it as a candidate for osteoporosis therapies.
- Pain Management: The ability to modulate pain responses opens avenues for its use in chronic pain conditions.
Future Research Directions:
Further studies are warranted to explore long-term effects, optimal dosing strategies, and potential side effects associated with salmon calcitonin (8-32). Investigating its interactions with other metabolic pathways may also provide insights into broader applications.
Q & A
Q. What experimental models are used to study the antagonistic effects of salmon calcitonin (8-32) reduced [(8-32)sCT] on amylin and CGRP?
Answer:
The rat perfused pancreas model is a primary experimental system for studying (8-32)sCT's effects on insulin secretion. In this model, the pancreas is isolated and perfused with Krebs-Henseleit buffer containing 4% T-70 gelatin, 0.5% bovine serum albumin, and varying glucose concentrations (3.2 mM to 7 mM). Effluents are collected via the portal vein at 1-minute intervals and analyzed for insulin, glucagon, and somatostatin using radioimmunoassays or ELISA . This setup allows precise control of peptide infusions (e.g., 75 pM amylin or CGRP) and antagonists like (8-32)sCT (10 μg/mL) to isolate β-cell responses. The model’s strength lies in eliminating systemic hormonal interference, enabling direct assessment of pancreatic hormone dynamics .
Q. How does (8-32)sCT differentially modulate amylin- vs. CGRP-induced insulin suppression?
Answer:
(8-32)sCT selectively antagonizes amylin-mediated insulin suppression but not CGRP. At 75 pM, amylin and CGRP inhibit glucose-induced insulin release by ~80% and ~70%, respectively. Co-infusion of (8-32)sCT (10 μM) reverses amylin's inhibition by 80% (P < 0.05) but has no significant effect on CGRP . This selectivity suggests distinct receptor interactions: amylin acts via amylin-1 (AMY1) receptors, while CGRP binds to CLR/RAMP1 complexes. (8-32)sCT’s structural homology to amylin allows competitive AMY1 binding, but its lack of efficacy against CGRP implies non-overlapping binding sites or signaling pathways . Advanced studies should employ receptor knockout models or radioligand binding assays to validate these interactions.
Q. Why does (8-32)sCT potentiate insulin secretion at 7 mM glucose but not at mM?
Answer:
At 7 mM glucose, (8-32)sCT alone doubles insulin secretion (P < 0.05), likely by blocking endogenous amylin’s tonic inhibition of β-cells. At lower glucose (3.2 mM), amylin’s inhibitory effect is minimal, so antagonism by (8-32)sCT yields no significant change . This glucose-dependency highlights amylin’s role as a context-dependent insulin release modulator. Researchers should design dose-response studies across glucose gradients (e.g., 3–20 mM) to map the interplay between glucose sensitivity and amylin antagonism. Additionally, measuring intracellular cAMP or Ca²⁺ dynamics could clarify mechanistic synergies .
Q. How should researchers address contradictions in (8-32)sCT’s effects on non-β pancreatic cells?
Answer:
While (8-32)sCT enhances insulin secretion, it does not alter glucagon or somatostatin release in rat pancreas models . This suggests its action is β-cell-specific and not mediated via α- or δ-cell paracrine signaling. However, conflicting in vitro data (e.g., calcitonin fragments inhibiting insulin in cell lines) may arise from differences in receptor expression or experimental conditions. To resolve contradictions, researchers should:
- Compare in vivo vs. in vitro models (e.g., isolated islets vs. perfused pancreas).
- Use RNA-seq to quantify receptor isoforms (AMY1 vs. CTR) in β-, α-, and δ-cells.
- Test (8-32)sCT in transgenic models lacking amylin or CGRP receptors .
Q. What methodological considerations are critical for assessing (8-32)sCT stability and bioactivity?
Answer:
(8-32)sCT is water-soluble (1 mg/mL) but degrades above 222°C and requires storage at −20°C in lyophilized form . For bioactivity assays:
- Use validated amino acid profiling (via HCl hydrolysis and HPLC) to confirm peptide integrity .
- Avoid repeated freeze-thaw cycles, which disrupt disulfide bonds critical for receptor binding.
- In perfusion studies, pre-equilibrate peptides in oxygenated buffers (pH 7.4) to prevent aggregation.
- Include protease inhibitors (e.g., aprotinin) in prolonged experiments .
Q. How do species-specific differences impact toxicological assessments of (8-32)sCT?
Answer:
Salmon calcitonin shows species-specific effects: it is 20-fold more potent in humans than human calcitonin but induces pituitary adenomas in rats at high doses . Regulatory studies must differentiate adaptive (e.g., hormone feedback) vs. pathological responses. For (8-32)sCT:
- Use humanized AMY1 receptor models to predict clinical relevance.
- Conduct subchronic toxicity studies in non-rodent species (e.g., primates).
- Monitor plasma calcium and bone turnover biomarkers to assess off-target effects .
Q. What advanced techniques can elucidate (8-32)sCT’s binding kinetics and receptor specificity?
Answer:
- Surface plasmon resonance (SPR): Quantify binding affinity (KD) of (8-32)sCT for AMY1 vs. CTR receptors.
- Cryo-EM: Resolve 3D structures of (8-32)sCT-receptor complexes to identify critical interaction motifs.
- Fluorescent analogs: Cy3/Cy5-labeled (8-32)sCT (e.g., FC3-014-20) enables real-time tracking of receptor internalization in live cells .
- Silencing RNA (siRNA): Knock down AMY1/CTR isoforms in β-cells to isolate signaling pathways .
Q. How should researchers interpret conflicting data on calcitonin’s carcinogenic potential?
Answer:
While long-term salmon calcitonin use correlates with increased malignancy rates in some clinical trials (15/18 studies), these findings are confounded by poor cancer assessment methods . Rodent studies showing pituitary adenomas are species-specific and irrelevant to humans . Mitigation strategies:
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXHYNEZYAYPG-AABHONRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N37O40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2890.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.